![molecular formula C6H13NO2 B114748 (2R)-2-(Methoxymethyl)morpholine CAS No. 157791-21-4](/img/structure/B114748.png)
(2R)-2-(Methoxymethyl)morpholine
Overview
Description
“(2R)-2-(Methoxymethyl)morpholine” is a chemical compound with the CAS Number: 157791-21-4 . It has a molecular weight of 131.17 and its IUPAC name is (2R)-2-(methoxymethyl)morpholine .
Synthesis Analysis
The synthesis of “(2R)-2-(Methoxymethyl)morpholine” involves a solution of ®- (~) glycidylmethylether (0.800 g, 10.66 mmol) in methanol (11 mL) being added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50°C .Molecular Structure Analysis
The Inchi Code of “(2R)-2-(Methoxymethyl)morpholine” is 1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . The Inchi Key is ZPELJYYPPKJKBE-ZCFIWIBFSA-N .Physical And Chemical Properties Analysis
“(2R)-2-(Methoxymethyl)morpholine” is a light yellow to yellow liquid . It should be stored in a refrigerator .Scientific Research Applications
2R Regeneration in WDM Systems
“(2R)-2-(Methoxymethyl)morpholine” has been investigated for its use in 2R regeneration based on dispersion-imbalanced loop mirror and its applications in Wavelength Division Multiplexing (WDM) systems . The characteristics of transfer function, output extinction ratio, initial chirp, predispersion, and WDM signals transfer functions were studied .
Enantioselective Synthesis
This compound has been used in enantioselective synthesis with an ephedrine-derived morpholine-dione . The methodology has been applied in enantioselective synthetic approaches to functionalized oxacycles as well as selected natural products such as (-)-quinic acid and ®-homocitric acid .
Synthesis of α-Hydroxy Acid Derivatives
The compound has been used as a chiral controller for the asymmetric synthesis of α-hydroxy acid derivatives . These derivatives are important organic compounds due to their utility as building blocks for the asymmetric synthesis of natural products and biologically active molecules .
Synthesis of Functionalized Oxacycles
The compound has been used in the enantioselective synthesis of functionalized, seven-, eight-, and nine-membered oxacycles . The ephedrine scaffold exerts remote stereocontrol in the functionalization of the appended oxacycle .
Synthesis of Natural Products
The compound has been used in the enantioselective synthesis of selected natural products such as (-)-quinic acid, ®-homocitric acid lactone, and (+)-laurencin .
Synthesis of Functionalized Pyrrolidines
Studies have been conducted on applications of the epoxy-morpholinone in the synthesis of functionalized pyrrolidines .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(methoxymethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437399 | |
Record name | (2R)-2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Methoxymethyl)morpholine | |
CAS RN |
157791-21-4 | |
Record name | (2R)-2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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